An In-Depth Technical Guide to the Chemical and Physical Properties of 1-Pentadecene
An In-Depth Technical Guide to the Chemical and Physical Properties of 1-Pentadecene
Introduction
1-Pentadecene is a long-chain alpha-olefin, an unsaturated hydrocarbon featuring a terminal double bond. This linear fifteen-carbon alkene is a clear, colorless to light yellow liquid at room temperature.[1][2] Its chemical structure, comprising a lengthy hydrophobic alkyl chain and a reactive terminal double bond, imparts a unique combination of physical properties and chemical reactivity. This makes it a valuable intermediate in the synthesis of a diverse array of fine chemicals, polymers, lubricants, and surfactants. Furthermore, its presence in biological systems as a semiochemical highlights its significance in chemical ecology.[3] This technical guide provides a comprehensive overview of the chemical and physical properties of 1-pentadecene, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
The fundamental identifiers and physical characteristics of 1-pentadecene are summarized below. This data is crucial for its handling, storage, and application in various chemical processes.
Identifiers and Molecular Information
| Property | Value | Source(s) |
| IUPAC Name | pentadec-1-ene | [4][5] |
| CAS Number | 13360-61-7 | [4][6] |
| Molecular Formula | C₁₅H₃₀ | [4][7] |
| Molecular Weight | 210.40 g/mol | [6][8] |
| SMILES String | CCCCCCCCCCCCCC=C | [6][9] |
| InChI Key | PJLHTVIBELQURV-UHFFFAOYSA-N | [4][6] |
Physical Properties
| Property | Value | Conditions | Source(s) |
| Appearance | Clear colorless to light yellow liquid | Ambient | [1][2] |
| Melting Point | -4 °C | [1][6][10] | |
| Boiling Point | 268-269 °C | 1 atm | [1][6][10] |
| Density | 0.775 g/mL | 25 °C | [1][6] |
| Refractive Index (n²⁰/D) | 1.439 | 20 °C | [1][6] |
| Flash Point | 110 °C | Closed cup | [6][11] |
| Solubility in Water | Not miscible or difficult to mix | 25 °C | [1][10][12] |
| Solubility in Organic Solvents | Soluble in many organic solvents |
Spectral Data for Structural Elucidation
Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of 1-pentadecene. Key spectral data are summarized below.
| Technique | Key Features and Observed Peaks | Source(s) |
| ¹H NMR (90 MHz, CDCl₃) | δ 5.06 (m, 1H, =CH-), 4.87-4.98 (m, 2H, =CH₂), 1.26 (br s, 24H, -(CH₂)₁₂-), 0.88 (t, 3H, -CH₃) | [4] |
| ¹³C NMR (25.16 MHz, CDCl₃) | δ 139.23, 114.13, 33.92, 32.04, 29.80, 29.63, 29.48, 29.28, 29.08, 22.78, 14.14 | [4] |
| Infrared (IR) Spectroscopy | Characteristic peaks for C=C stretch (~1640 cm⁻¹), =C-H stretch (~3080 cm⁻¹), and C-H stretches from the alkyl chain (~2850-2960 cm⁻¹) | [4] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 210. Fragmentation pattern shows characteristic losses of alkyl fragments (clusters of peaks 14 mass units apart). | [4] |
Chemical Reactivity and Synthetic Applications
The chemical behavior of 1-pentadecene is dominated by the reactivity of its terminal double bond. This functional group serves as a gateway for a multitude of chemical transformations, enabling the synthesis of a wide range of derivatives.
Key Chemical Reactions
1-Pentadecene undergoes typical alkene reactions, including:
-
Oxidation: The double bond can be oxidized to form epoxides, diols, or cleaved to yield aldehydes and carboxylic acids.
-
Epoxidation: Reaction with peroxy acids like m-CPBA yields 1,2-epoxypentadecane, a valuable intermediate for synthesizing diols and other functionalized molecules.
-
Wacker Oxidation: In the presence of a palladium catalyst, 1-pentadecene can be oxidized to the corresponding methyl ketone, 2-hexadecanone.[6][8]
-
Ozonolysis: Cleavage of the double bond with ozone, followed by a workup, can yield tetradecanal and formaldehyde (reductive workup) or tetradecanoic acid and carbon dioxide (oxidative workup).[2][13]
-
-
Polymerization: As an alpha-olefin, 1-pentadecene can be polymerized.
-
Addition Reactions: The double bond readily undergoes addition of various reagents.
-
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr) follows Markovnikov's rule to yield 2-halopentadecane. In the presence of peroxides, anti-Markovnikov addition occurs, yielding 1-halopentadecane.[5][10]
-
Hydroformylation: The addition of carbon monoxide and hydrogen (syngas) in the presence of a catalyst can produce a mixture of linear (hexadecanal) and branched aldehydes.
-
Experimental Protocol: Epoxidation of 1-Pentadecene
This protocol describes a representative method for the synthesis of 1,2-epoxypentadecane from 1-pentadecene using meta-chloroperoxybenzoic acid (m-CPBA). The causality behind the experimental choices is to ensure a controlled and efficient reaction while maintaining safety.
Materials:
-
1-Pentadecene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-pentadecene (1 equivalent) in anhydrous dichloromethane. The use of an anhydrous solvent is crucial to prevent the opening of the newly formed epoxide ring by water.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature down to 0 °C. This is to control the exothermicity of the reaction and minimize side reactions.
-
Reagent Addition: Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the stirred solution of 1-pentadecene dropwise over 30-60 minutes. The slow addition helps to maintain the low temperature and control the reaction rate.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for another 1-2 hours, and then let it warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
-
Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acidic byproducts (m-chlorobenzoic acid). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 1,2-epoxypentadecane.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Reaction Workflow Diagram
Caption: Workflow for the epoxidation of 1-pentadecene.
Analytical Methodologies
Accurate analysis of 1-pentadecene is critical for quality control and reaction monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a general method for the analysis of 1-pentadecene. The specific parameters may need to be optimized based on the available instrumentation and the sample matrix.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) or a mass spectrometer (MS) detector.
-
Capillary column suitable for hydrocarbon analysis (e.g., a non-polar or mid-polarity column like DB-5ms or HP-5ms).
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen
-
Flow Rate: 1-2 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Injection Volume: 1 µL (split or splitless injection depending on concentration)
MS Conditions (if applicable):
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Data Analysis: The retention time of the peak corresponding to 1-pentadecene is used for identification by comparing it to a known standard. The mass spectrum provides confirmation of the identity through the molecular ion and characteristic fragmentation pattern. Purity can be determined by the relative peak area.
Applications in Research and Industry
1-Pentadecene and its derivatives have several existing and potential applications:
-
Fine Chemical Synthesis: As a long-chain olefin, it serves as a precursor for the synthesis of specialty chemicals such as long-chain alcohols, aldehydes, and acids, which are used in various industries. The synthesis of hexadecanal, a valuable fragrance and flavor compound, can be achieved from 1-pentadecene via hydroformylation.
-
Surfactants and Detergents: Epoxidation of 1-pentadecene followed by ring-opening can lead to the formation of non-ionic surfactants.
-
Lubricants: Polymerization of 1-pentadecene can produce polyalphaolefins (PAOs), which are used as high-performance synthetic lubricants.
-
Drug Development: While direct applications of 1-pentadecene in pharmaceuticals are not widely documented, its structural motifs are relevant. Long alkyl chains are a common feature in lipid-based drug delivery systems and in the structure of some active pharmaceutical ingredients to modulate their lipophilicity. The reactive double bond allows for the attachment of various pharmacophores.
-
Chemical Ecology: 1-Pentadecene is a known semiochemical for flour beetles, indicating its potential use in pest management strategies.[3]
Safety and Handling
1-Pentadecene is a combustible liquid and should be handled with appropriate safety precautions.[6] It may be fatal if swallowed and enters airways.[18] It is advisable to work in a well-ventilated area and use personal protective equipment, including safety glasses, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.
Conclusion
1-Pentadecene is a versatile chemical building block with a rich chemistry centered around its terminal double bond. Its well-defined physical and chemical properties, coupled with its accessibility for a range of chemical transformations, make it a valuable compound for both academic research and industrial applications. This guide provides a foundational understanding of 1-pentadecene, offering insights into its characteristics, reactivity, and potential uses, thereby serving as a valuable resource for scientists and researchers.
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